

Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Phe(4-I)-OH**

Cat. No.: **B2403948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unnatural amino acid 4-iodo-L-phenylalanine (**H-Phe(4-I)-OH**). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and utilization of this compound in peptide synthesis, protein engineering, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **H-Phe(4-I)-OH**.

Table 1: ^1H NMR Spectroscopic Data for H-Phe(4-I)-OH

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	d	~8.4	2 x Ar-H (ortho to I)
~6.9	d	~8.4	2 x Ar-H (meta to I)
~4.0	t	~6.0	α -H
~3.1	d	~6.0	β -CH ₂

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for H-Phe(4-I)-OH

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~138	Ar-C (para to CH_2)
~132	Ar-CH (ortho to I)
~131	Ar-CH (meta to I)
~92	Ar-C (ipso, attached to I)
~55	α -C
~37	β -C

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: IR Spectroscopic Data for H-Phe(4-I)-OH

Wavenumber (cm^{-1})	Description of Vibration
~3000-2500	O-H stretch (carboxylic acid), N-H stretch (amine)
~1600-1580	C=O stretch (carboxyl), N-H bend (amine)
~1500-1400	Aromatic C=C stretch
~820	C-H bend (para-substituted aromatic ring)

Table 4: Mass Spectrometry Data for H-Phe(4-I)-OH

Mass-to-Charge Ratio (m/z)	Adduct
291.98290	$[\text{M}+\text{H}]^+$
313.96484	$[\text{M}+\text{Na}]^+$
289.96834	$[\text{M}-\text{H}]^-$

Data obtained from predicted values.

Experimental Protocols

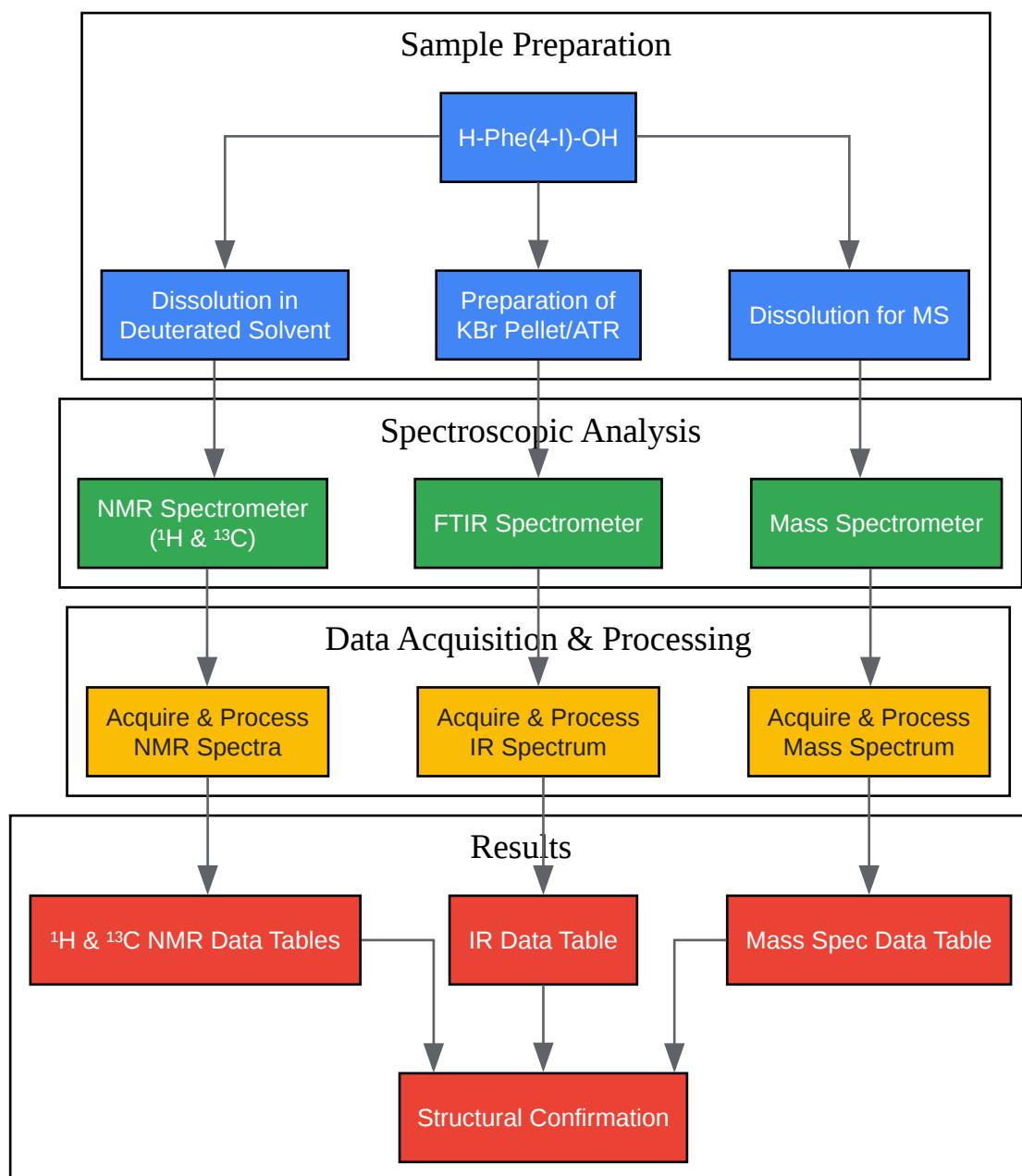
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Phe(4-I)-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - Process the data with appropriate apodization and phasing.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **H-Phe(4-I)-OH** with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.


- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or KBr pellet.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **H-Phe(4-I)-OH** in a suitable solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small amount of formic acid for Electrospray Ionization).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in either positive or negative ion mode.
 - The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **H-Phe(4-I)-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2403948#spectroscopic-data-for-h-phe-4-i-oh-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com